molecular formula C23H23BrN2O2 B3312806 1-[(4-bromophenyl)methyl]-N-(4-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946332-86-1

1-[(4-bromophenyl)methyl]-N-(4-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3312806
CAS No.: 946332-86-1
M. Wt: 439.3 g/mol
InChI Key: RNVKYWVNEQRSDA-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)methyl]-N-(4-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a bromophenyl group, a butylphenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)methyl]-N-(4-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-bromophenyl)methyl]-N-(4-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Reduced forms with fewer oxygen atoms.

    Substitution Products: Compounds with substituted groups replacing the bromine atom.

Scientific Research Applications

1-[(4-bromophenyl)methyl]-N-(4-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-N-(4-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-N-(4-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-[(4-fluorophenyl)methyl]-N-(4-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (bromine, chlorine, fluorine).
  • Reactivity: The presence of different halogens affects the reactivity and chemical properties of the compounds.
  • Applications: While all these compounds may have similar applications, their efficacy and specificity can vary based on the halogen substituent.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(4-butylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O2/c1-2-3-5-17-9-13-20(14-10-17)25-22(27)21-6-4-15-26(23(21)28)16-18-7-11-19(24)12-8-18/h4,6-15H,2-3,5,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVKYWVNEQRSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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